4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol
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Overview
Description
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol is a heterocyclic compound that features a triazole ring substituted with an amino group and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The amino and bromine substituents can form hydrogen bonds and halogen bonds, respectively, with biological molecules, affecting their function. The triazole ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-bromo-1H-1,2,4-triazole: Lacks the butan-2-ol moiety.
4-(3-Amino-1H-1,2,4-triazol-1-yl)butan-2-ol: Lacks the bromine substituent.
4-(5-Bromo-1H-1,2,4-triazol-1-yl)butan-2-ol: Lacks the amino substituent
Uniqueness
4-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)butan-2-ol is unique due to the presence of both amino and bromine substituents on the triazole ring, which can enhance its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C6H11BrN4O |
---|---|
Molecular Weight |
235.08 g/mol |
IUPAC Name |
4-(3-amino-5-bromo-1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H11BrN4O/c1-4(12)2-3-11-5(7)9-6(8)10-11/h4,12H,2-3H2,1H3,(H2,8,10) |
InChI Key |
LFCCNASPKNKSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C(=NC(=N1)N)Br)O |
Origin of Product |
United States |
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